molecular formula C10H8N2S B1506136 Isoquinoline-8-carbothioamide CAS No. 885272-58-2

Isoquinoline-8-carbothioamide

Cat. No.: B1506136
CAS No.: 885272-58-2
M. Wt: 188.25 g/mol
InChI Key: ZNKFWHWQVMMEEE-UHFFFAOYSA-N
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Description

Isoquinoline-8-carbothioamide is a useful research compound. Its molecular formula is C10H8N2S and its molecular weight is 188.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Isoquinoline-8-carbothioamide is a derivative of isoquinoline, a class of organic compounds known for their wide range of biological characteristics Isoquinoline alkaloids, which are structurally similar, have been found to exhibit potent broad-spectrum anticancer activity .

Mode of Action

Isoquinoline alkaloids, a related class of compounds, are known to exert anticancer effects through various mechanisms, including the inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis .

Biochemical Pathways

Isoquinoline alkaloids, including this compound, are synthesized from a decarboxylated precursor (tyramine or dopamine) which is condensed with a second precursor to form a specific scaffold . The biosynthesis of isoquinoline alkaloids proceeds via the decarboxylation of tyrosine or DOPA to yield dopamine, which together with 4-hydroxyphenylacetaldehyde, an aldehyde derived from tyrosine, is converted to reticuline, an important precursor of various benzylisoquinoline alkaloids .

Result of Action

Isoquinoline alkaloids, a related class of compounds, are known to exert potent broad-spectrum anticancer activity through various mechanisms, including the arrest of the cell cycle and induction of apoptosis .

Action Environment

The environmental effect on the action of this compound has been investigated. The antioxidative action caused by O–H bond disruption is easier than that of N–H bond in both the gaseous phase and liquids . This suggests that the environment, including the solvent or medium in which the compound is present, can influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Isoquinoline-8-carbothioamide plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is thymidine phosphorylase. Thymidine phosphorylase is involved in the conversion of thymidine into thymine and 2’-deoxy-D-ribose-1-phosphate. This compound inhibits this enzyme, thereby affecting the biochemical pathway that leads to the production of vascular endothelial growth factor, which is crucial for angiogenesis and tumor growth . The interaction between this compound and thymidine phosphorylase involves binding to the active site of the enzyme, thereby preventing its catalytic activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation by interfering with the cell signaling pathways that promote growth and division. Specifically, this compound affects the vascular endothelial growth factor signaling pathway, which is essential for the formation of new blood vessels in tumors . This inhibition leads to reduced angiogenesis, thereby limiting the supply of nutrients and oxygen to the tumor cells. Additionally, this compound influences gene expression by downregulating the expression of genes involved in cell cycle progression and upregulating genes associated with apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of thymidine phosphorylase, inhibiting its activity and preventing the conversion of thymidine into thymine and 2’-deoxy-D-ribose-1-phosphate . This inhibition disrupts the production of vascular endothelial growth factor, which is necessary for angiogenesis. Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and angiogenesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its effectiveness. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for consistent results in biochemical assays . Over time, degradation products may form, which could potentially alter its biological activity. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and angiogenesis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings suggest that there is a threshold dose above which the adverse effects outweigh the therapeutic benefits. Therefore, careful dosage optimization is necessary to maximize the efficacy of this compound while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as thymidine phosphorylase. By inhibiting thymidine phosphorylase, this compound affects the metabolic flux of thymidine and its derivatives . This inhibition leads to a decrease in the production of 2’-deoxy-D-ribose-1-phosphate and subsequently vascular endothelial growth factor, which plays a crucial role in angiogenesis. Additionally, this compound may interact with other enzymes and cofactors involved in nucleotide metabolism, further influencing cellular metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported into cells via specific transporters and binding proteins that facilitate its uptake . Once inside the cells, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus. The localization of this compound within these compartments is essential for its interaction with target enzymes and regulatory proteins, thereby influencing its biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It has been observed to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, this compound interacts with enzymes such as thymidine phosphorylase, inhibiting their activity. In the nucleus, this compound may interact with transcription factors and other regulatory proteins, leading to changes in gene expression. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.

Properties

IUPAC Name

isoquinoline-8-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c11-10(13)8-3-1-2-7-4-5-12-6-9(7)8/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKFWHWQVMMEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717019
Record name Isoquinoline-8-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-58-2
Record name Isoquinoline-8-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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